molecular formula C13H16O2 B13610011 5-(2,3-Dihydrobenzofuran-5-yl)pentanal

5-(2,3-Dihydrobenzofuran-5-yl)pentanal

Cat. No.: B13610011
M. Wt: 204.26 g/mol
InChI Key: OBFSWDNDAHGLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is an organic compound with the molecular formula C13H16O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal typically involves the formation of the benzofuran ring followed by the introduction of the pentanal side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. This is followed by the addition of the pentanal group through various organic reactions such as aldol condensation or Grignard reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzofuran-5-yl)pentanal can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid, while reduction can produce 5-(2,3-Dihydrobenzofuran-5-yl)pentanol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its biological activities such as antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzofuran-5-yl)pentanal is unique due to its specific structure, which combines the benzofuran ring with a pentanal side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)pentanal

InChI

InChI=1S/C13H16O2/c14-8-3-1-2-4-11-5-6-13-12(10-11)7-9-15-13/h5-6,8,10H,1-4,7,9H2

InChI Key

OBFSWDNDAHGLIV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.